

Application Notes and Protocols: 2-Aminoterephthalic Acid in Drug Delivery Systems

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Compound of Interest

Compound Name: 2-Aminoterephthalic acid

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **2-aminoterephthalic acid** in the development of advanced drug delivery systems. The focus is on the synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) using **2-aminoterephthalic acid** as a key building block.

Introduction

2-Aminoterephthalic acid (H_2ATA), a bifunctional organic molecule, serves as a versatile linker in the construction of Metal-Organic Frameworks (MOFs).^[1] Its structure, featuring both amino and carboxylic acid groups, allows for the formation of porous, crystalline materials with high surface areas, making them ideal candidates for drug delivery applications.^{[1][2]} The amino group, in particular, can be further functionalized post-synthesis, enabling the fine-tuning of the MOF's properties for specific therapeutic purposes.^[2] MOFs synthesized with **2-aminoterephthalic acid**, such as the UiO-66-NH₂ and MIL-101-NH₂ series, have demonstrated significant potential for high drug loading capacities and controlled, stimuli-responsive drug release, particularly in response to pH changes characteristic of tumor microenvironments.^{[3][4][5]}

Key Applications

- Targeted Cancer Therapy: The pH-sensitive nature of many **2-aminoterephthalic acid**-based MOFs allows for the targeted release of anticancer drugs, such as doxorubicin and 5-fluorouracil, in the acidic environment of tumors, minimizing systemic toxicity.[3]
- Controlled Release Systems: The tunable porosity and surface chemistry of these MOFs enable the development of systems with sustained and controlled release kinetics for a variety of therapeutic agents.[4][6]
- Biocompatible Carriers: MOFs constructed from biocompatible metals (e.g., zirconium, iron) and organic linkers like **2-aminoterephthalic acid** are being explored for their favorable safety profiles in biomedical applications.[4][7]

Quantitative Data Summary

The following tables summarize key quantitative data for drug delivery systems based on **2-aminoterephthalic acid**-functionalized MOFs.

MOF Carrier	Drug	Drug Loading Capacity (% w/w)	Encapsulation Efficiency (%)	Reference
UiO-66-NH ₂	Doxorubicin	5.6	Not Reported	[8]
UiO-Ra-DOX-CuS	Doxorubicin	13.5	Not Reported	[3]
MIL-101(Cr)	Ibuprofen	~58 (1.4 g/g)	Not Reported	[9]
ZIF-8	5-Fluorouracil	up to 60	Not Reported	[3]

MOF Carrier	Drug	Release Conditions	Cumulative Release (%)	Time (hours)	Reference
UiO-Ra-DOX-CuS	Doxorubicin	pH 7.4	~30.5	Not Specified	[3]
UiO-Ra-DOX-CuS	Doxorubicin	pH 5.0	~48.5	Not Specified	[3]
ZIF-8	5-Fluorouracil	pH 7.4	~17	1	[3]
ZIF-8	5-Fluorouracil	pH 5.0	>45	1	[3]
UiO-66-NH ₂	Salicylic Acid	Simulated Skin	64	6	[6]

MOF Carrier	Property	Value before Drug Loading	Value after Doxorubicin Loading	Reference
UiO-66-NH ₂	BET Surface Area	1052 m ² /g	121 m ² /g	[4]
UiO-66-NH ₂	Average Particle Size	175 nm	200 nm	[4]

Experimental Protocols

Protocol 1: Synthesis of UiO-66-NH₂ via Solvothermal Method

This protocol describes the synthesis of the zirconium-based MOF, UiO-66-NH₂, a commonly used carrier for drug delivery.

Materials:

- Zirconium(IV) chloride (ZrCl₄)
- **2-Aminoterephthalic acid (H₂ATA)**

- N,N-Dimethylformamide (DMF)
- Hydrochloric acid (HCl, concentrated)
- Ethanol
- Teflon-lined autoclave
- Centrifuge
- Oven

Procedure:

- In a glass vial, dissolve ZrCl_4 and **2-aminoterephthalic acid** in DMF.
- Add concentrated HCl to the solution.[\[10\]](#)
- Securely cap the vial and place it within a Teflon-lined autoclave.
- Heat the autoclave in an oven at 85°C for 24 hours.[\[2\]](#)[\[10\]](#)
- After cooling to room temperature, collect the resulting powder by centrifugation.
- Wash the product twice with DMF, allowing the powder to soak for 12 hours each time.[\[10\]](#)
- Subsequently, wash the powder three times with ethanol, again with a 12-hour soaking period for each wash.[\[10\]](#)
- Activate the synthesized UiO-66- NH_2 by heating at 85°C for 6 hours under vacuum, followed by heating at 110°C for 12 hours under vacuum.[\[10\]](#)

Protocol 2: Microwave-Assisted Synthesis of UiO-66- NH_2

This method offers a more rapid synthesis of UiO-66- NH_2 .

Materials:

- Zirconium(IV) chloride (ZrCl_4)
- **2-Aminoterephthalic acid** (H_2ATA)
- N,N-Dimethylformamide (DMF)
- Acetic acid (HAc)
- Hydrochloric acid (HCl, concentrated)
- Teflon autoclave for microwave synthesis
- Microwave reactor

Procedure:

- Dissolve ZrCl_4 in DMF in a beaker.[\[11\]](#)
- Add acetic acid and concentrated hydrochloric acid to the solution.[\[11\]](#)
- Add **2-aminoterephthalic acid** to the mixture and stir for 30 minutes.[\[11\]](#)
- Transfer the mixture to a Teflon autoclave designed for microwave synthesis.
- Heat the mixture in a microwave reactor according to the instrument's specifications to achieve the desired crystallization.
- Follow the washing and activation steps as described in Protocol 1.

Protocol 3: Drug Loading into UiO-66-NH₂

This protocol details a general procedure for loading a model drug, such as doxorubicin, into the synthesized MOF.

Materials:

- Activated UiO-66-NH₂
- Doxorubicin (DOX) or other desired drug

- Ethanol or an appropriate solvent for the drug
- Magnetic stirrer
- Centrifuge
- UV-Vis Spectrophotometer

Procedure:

- Disperse a known amount of activated UiO-66-NH₂ (e.g., 100 mg) in a solution of the drug in a suitable solvent (e.g., 50 mg of DOX in 10 mL of ethanol).[6]
- Stir the suspension vigorously at room temperature for 24 hours.[6]
- Collect the drug-loaded MOF by centrifugation.
- Wash the product with fresh solvent to remove any drug adsorbed on the external surface.[6]
- Dry the drug-loaded MOF under vacuum.
- To determine the drug loading efficiency, measure the concentration of the drug remaining in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.[6] The loading capacity can be calculated using the following formula:
 - Drug Loading (%) = [(Initial weight of drug - Weight of drug in supernatant) / Weight of drug-loaded MOF] x 100

Protocol 4: In Vitro Drug Release Study

This protocol describes a common method for evaluating the release of a drug from the MOF carrier.

Materials:

- Drug-loaded UiO-66-NH₂
- Phosphate-Buffered Saline (PBS) at physiological pH (7.4) and acidic pH (e.g., 5.0-5.5)

- Dialysis tubing with an appropriate molecular weight cut-off
- Shaker incubator maintained at 37°C
- UV-Vis Spectrophotometer

Procedure:

- Disperse a known amount of the drug-loaded MOF (e.g., 10 mg) in a specific volume of PBS (e.g., 20 mL) and place it inside a dialysis bag.[\[6\]](#)
- Place the sealed dialysis bag into a larger container with a known volume of the same PBS solution (e.g., 100 mL).[\[6\]](#)
- Maintain the setup at 37°C in a shaker incubator.[\[6\]](#)
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the larger container.[\[6\]](#)
- Immediately replace the withdrawn volume with an equal volume of fresh PBS to maintain sink conditions.[\[6\]](#)
- Analyze the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.
- Calculate the cumulative percentage of drug released over time.

Protocol 5: Characterization of 2-Aminoterephthalic Acid-Based MOFs

a) Powder X-ray Diffraction (PXRD):

- Purpose: To confirm the crystalline structure and phase purity of the synthesized MOF.
- General Procedure: The synthesized MOF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer. The resulting diffraction pattern is then compared with known patterns for the target MOF (e.g., simulated patterns for UiO-66-NH₂) to verify its successful synthesis and crystallinity.[\[12\]](#)[\[13\]](#)[\[14\]](#)

b) Thermogravimetric Analysis (TGA):

- Purpose: To assess the thermal stability of the MOF and to quantify the amount of loaded drug.
- General Procedure: A small sample of the MOF (either before or after drug loading) is heated at a controlled rate in a TGA instrument. The weight loss at different temperatures provides information about the removal of solvent molecules and the decomposition of the organic linker and the loaded drug.[\[15\]](#)[\[16\]](#)

c) Scanning Electron Microscopy (SEM):

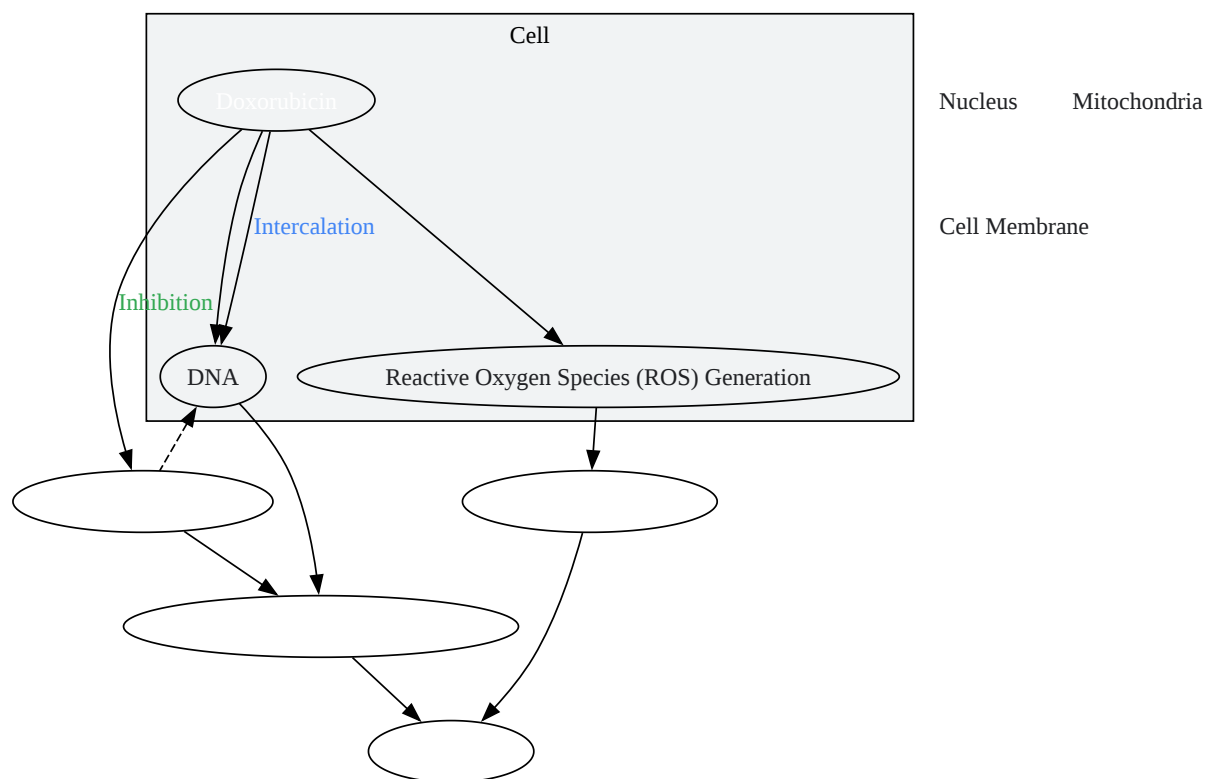
- Purpose: To visualize the morphology and particle size of the synthesized MOFs.
- General Procedure: A small amount of the MOF powder is mounted on a sample stub and coated with a conductive material (e.g., gold). The sample is then imaged using an SEM to obtain high-resolution images of the particle shape and size distribution.[\[11\]](#)

d) Brunauer-Emmett-Teller (BET) Analysis:

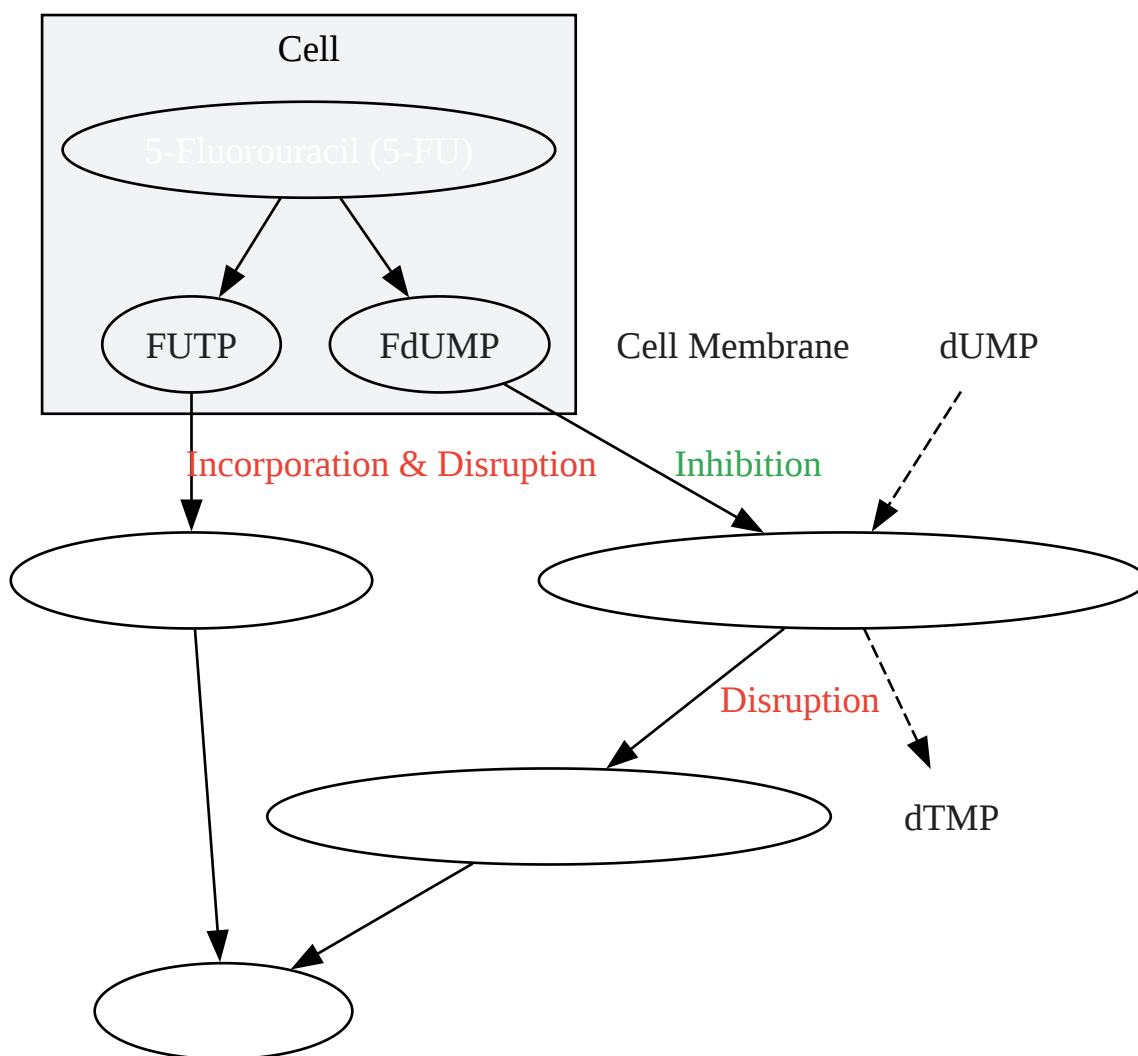
- Purpose: To determine the specific surface area and pore volume of the MOF, which are critical parameters for drug loading capacity.
- General Procedure: The MOF sample is degassed under vacuum to remove any adsorbed molecules. Then, the amount of nitrogen gas adsorbed onto the surface of the material at 77 K is measured at various pressures. The BET equation is then used to calculate the specific surface area.[\[4\]](#)

Visualizations

Signaling Pathways



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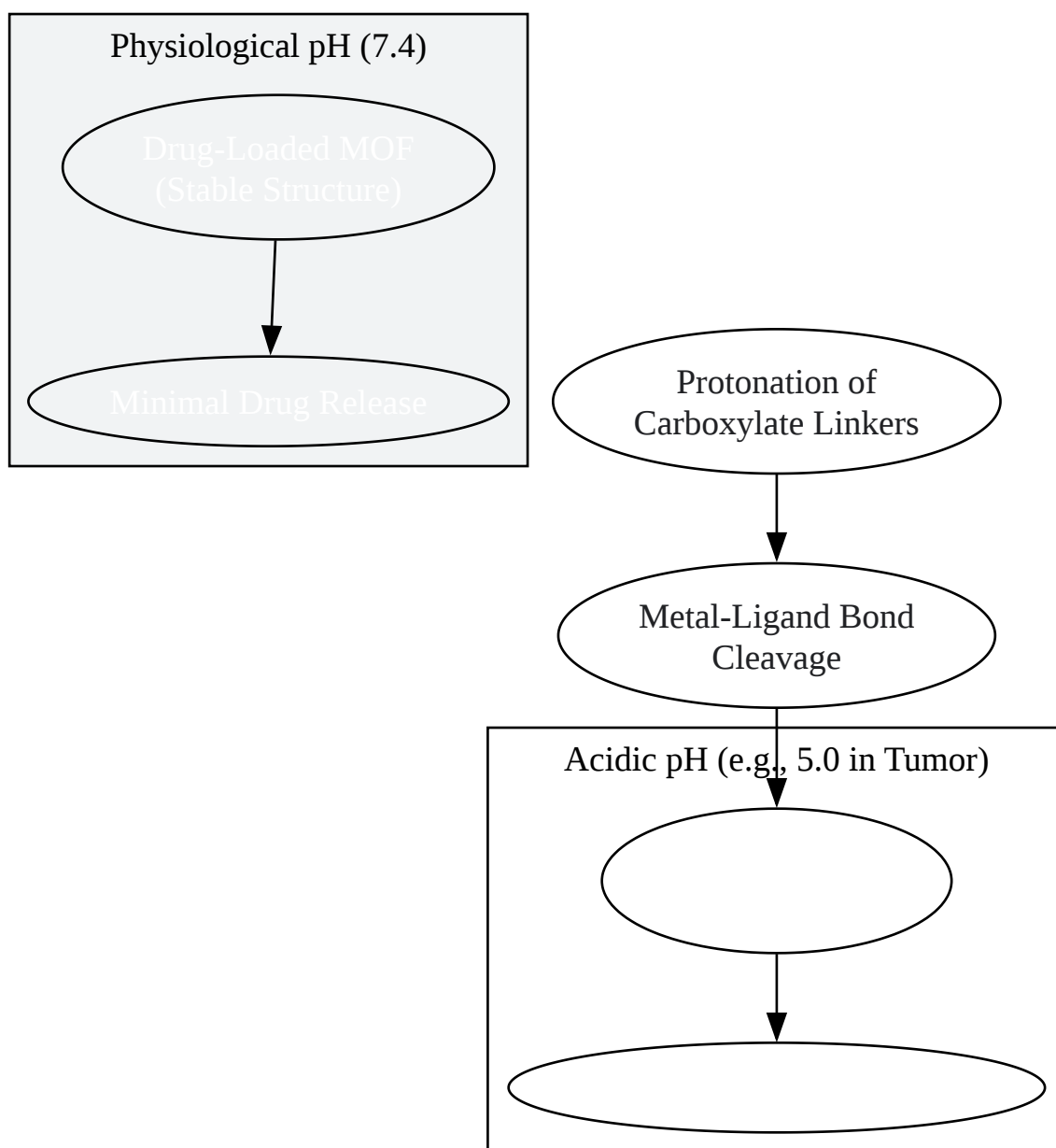


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Experimental Workflows



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